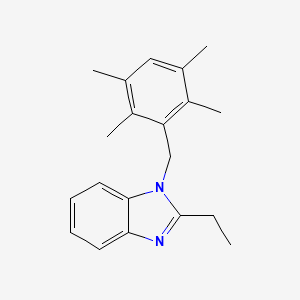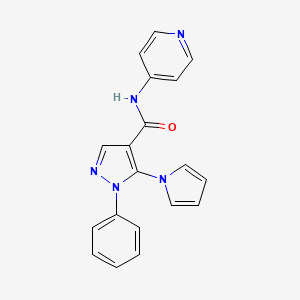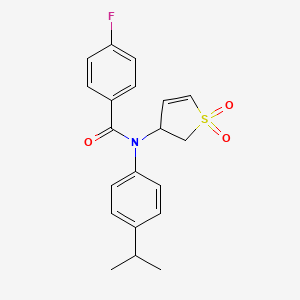![molecular formula C16H15N3O2S2 B11412360 2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11412360.png)
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It combines a benzofuran ring, a thiadiazole ring, and an acetamide functional group.
- The benzofuran moiety contributes aromaticity and potential biological activity.
- The compound’s systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- Industrial production methods may vary, but the key steps remain consistent.
Compound X: can be synthesized through several routes:
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Compound X: undergoes various reactions:
Scientific Research Applications
Chemistry: serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, especially considering the benzofuran and thiadiazole moieties.
Medicine: Investigations focus on its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Fragrance and flavor industries use it to create distinctive scents.
Mechanism of Action
Compound X: interacts with specific molecular targets:
Comparison with Similar Compounds
- Similar compounds include:
Isoeugenol: The precursor from which is derived.
Benzo[d][1,3]dioxol-5-yl acetate: A related compound with a different ring system.
2-(6-methyl-1-benzofuran-3-yl) acetic acid: A close analog with a carboxylic acid group.
Compound X: stands out due to its hybrid structure.
Remember, Compound X represents an exciting intersection of chemistry, biology, and industry
Properties
Molecular Formula |
C16H15N3O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-6-22-16-19-18-15(23-16)17-14(20)8-11-9-21-13-7-10(2)4-5-12(11)13/h3-5,7,9H,1,6,8H2,2H3,(H,17,18,20) |
InChI Key |
VAIUTUCTTBFQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NN=C(S3)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11412279.png)
![4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11412282.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11412288.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B11412294.png)
![N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11412295.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412312.png)


![3-(2-chlorobenzyl)-7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11412319.png)
![1-(4-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11412322.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412328.png)
![1-(3-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11412331.png)
![N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B11412334.png)
